molecular formula C9H10FNO B6193281 1-(6-fluoropyridin-2-yl)cyclobutan-1-ol CAS No. 2703780-66-7

1-(6-fluoropyridin-2-yl)cyclobutan-1-ol

Cat. No.: B6193281
CAS No.: 2703780-66-7
M. Wt: 167.2
InChI Key:
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Description

1-(6-fluoropyridin-2-yl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoropyridin-2-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoropyridine with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoropyridin-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluoropyridine moiety.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(6-fluoropyridin-2-yl)cyclobutanone.

    Reduction: Formation of 1-(6-fluoropyridin-2-yl)cyclobutane.

    Substitution: Formation of 1-(6-aminopyridin-2-yl)cyclobutan-1-ol or 1-(6-thiopyridin-2-yl)cyclobutan-1-ol.

Scientific Research Applications

1-(6-fluoropyridin-2-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-fluoropyridin-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and fluoropyridine moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridin-2-yl)cyclobutan-1-ol
  • 1-(6-bromopyridin-2-yl)cyclobutan-1-ol
  • 1-(6-methylpyridin-2-yl)cyclobutan-1-ol

Uniqueness

1-(6-fluoropyridin-2-yl)cyclobutan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and modify its interaction with biological targets, making it distinct from its chloro, bromo, and methyl analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-fluoropyridin-2-yl)cyclobutan-1-ol involves the conversion of 6-fluoropyridine to 1-(6-fluoropyridin-2-yl)cyclobutan-1-ol through a series of reactions.", "Starting Materials": [ "6-fluoropyridine", "cyclobutanone", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Reduction of 6-fluoropyridine to 6-fluoropyridin-2-ol using sodium borohydride in ethanol", "Step 2: Protection of 6-fluoropyridin-2-ol with acetic anhydride and pyridine to form 6-acetoxyfluoropyridine", "Step 3: Conversion of 6-acetoxyfluoropyridine to 6-fluoro-2-(acetyloxy)pyridine-3-carboxylic acid using hydrochloric acid and water", "Step 4: Cyclization of 6-fluoro-2-(acetyloxy)pyridine-3-carboxylic acid with cyclobutanone using sodium hydroxide in ethanol to form 1-(6-fluoropyridin-2-yl)cyclobutan-1-ol" ] }

CAS No.

2703780-66-7

Molecular Formula

C9H10FNO

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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